molecular formula C17H24N4O3S B5526581 N-{(3S*,4R*)-4-isopropyl-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide

N-{(3S*,4R*)-4-isopropyl-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide

Cat. No.: B5526581
M. Wt: 364.5 g/mol
InChI Key: CEYYZCLZUJGINR-XJKSGUPXSA-N
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Description

N-{(3S*,4R*)-4-isopropyl-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide is a useful research compound. Its molecular formula is C17H24N4O3S and its molecular weight is 364.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.15691181 g/mol and the complexity rating of the compound is 604. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular and Supramolecular Structures

Research on derivatives of methane-, benzene-, and toluenesulfonamide has explored their molecular and supramolecular structures, highlighting the significance of sulfonamide derivatives in understanding ligand-metal coordination and their potential applications in the design of new materials and catalysts (Danielle L Jacobs et al., 2013).

Green Chemistry Applications

Sulfonamide derivatives have also been explored for their green chemistry applications. For example, the synthesis of specific sulfonamide derivatives has been studied for its green metric evaluation, offering a more environmentally friendly approach to chemical synthesis and highlighting the role of these compounds in sustainable chemistry practices (Rohidas Gilbile et al., 2017).

Pharmaceutical Chemistry

In pharmaceutical chemistry, the structural analysis of sulfonamide compounds like N-(2,3-Dichloro­phen­yl)methanesulfonamide has been critical in understanding drug design and biological activity. These studies contribute to the development of new drugs and therapeutic agents by elucidating the interaction mechanisms at the molecular level (B. Gowda et al., 2007).

Metal-Free C-C Bond Formation

The role of sulfonamide derivatives in facilitating metal-free approaches for C-C bond formation has been highlighted, showcasing their importance in organic synthesis. Such research points to the utility of these compounds in developing novel synthetic methodologies that are less reliant on metal catalysts, which is beneficial for reducing costs and environmental impact (Om P. S. Patel et al., 2016).

Ionic Liquid Applications

Studies on sulfonamide derivatives in the context of ionic liquids have revealed their significant impact on gas solubility and interactions, contributing to advancements in areas such as gas purification, storage, and separation technologies (J. Anthony et al., 2005).

Properties

IUPAC Name

N-[(3S,4R)-1-(2-methyl-3H-benzimidazole-5-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3S/c1-10(2)13-8-21(9-16(13)20-25(4,23)24)17(22)12-5-6-14-15(7-12)19-11(3)18-14/h5-7,10,13,16,20H,8-9H2,1-4H3,(H,18,19)/t13-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYYZCLZUJGINR-XJKSGUPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(=O)N3CC(C(C3)NS(=O)(=O)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(N1)C=C(C=C2)C(=O)N3C[C@H]([C@@H](C3)NS(=O)(=O)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.